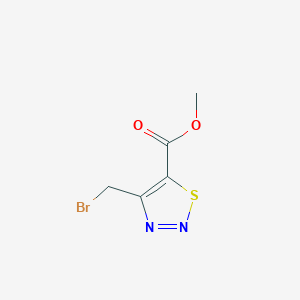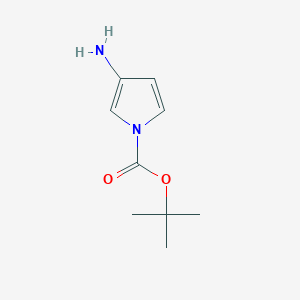
6-Chloropyridazine-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropyridazine-3-carbothioamide is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom at the 6th position and a carbothioamide group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridazine-3-carbothioamide typically involves the chlorination of pyridazine derivatives followed by the introduction of the carbothioamide group. One common method includes the reaction of 6-chloropyridazine with thiourea under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent thiourea reactions. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
6-Chloropyridazine-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Chloropyridazine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
- 6-Chloropyridazine-3-carboxamide
- 6-Chloropyridazine-3-carboxylic acid
- 6-Chloropyridazine-3-carboxylate
Comparison: 6-Chloropyridazine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 6-Chloropyridazine-3-carboxamide and 6-Chloropyridazine-3-carboxylic acid, the carbothioamide group enhances its potential as a pharmacological agent and its reactivity in chemical synthesis.
Properties
Molecular Formula |
C5H4ClN3S |
|---|---|
Molecular Weight |
173.62 g/mol |
IUPAC Name |
6-chloropyridazine-3-carbothioamide |
InChI |
InChI=1S/C5H4ClN3S/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,7,10) |
InChI Key |
JBRDBCWYOSPMSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline](/img/structure/B13660635.png)

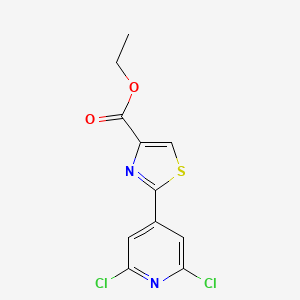



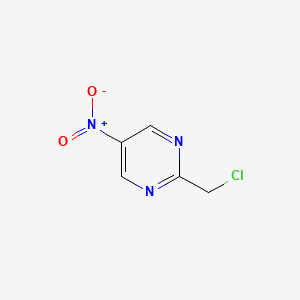
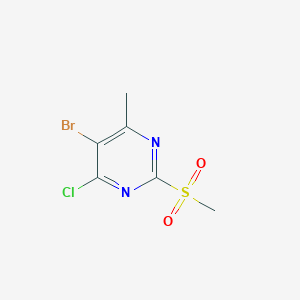
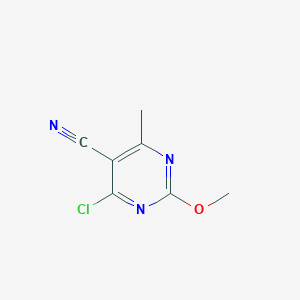

![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)
